2-Methyldecanoic acid

Enzymatic resolution Chiral building block Lipase substrate specificity

2-Methyldecanoic acid (CAS 24323-23-7), also designated as 2-methylcapric acid or α-methylcapric acid , is a C11 medium-chain fatty acid featuring a methyl branch at the alpha-carbon position. This structural modification distinguishes it from its straight-chain analog, decanoic acid (C10) , and alters key physicochemical parameters including boiling point, density, and lipophilicity.

Molecular Formula C11H22O2
Molecular Weight 186.29 g/mol
CAS No. 24323-23-7
Cat. No. B1670071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyldecanoic acid
CAS24323-23-7
SynonymsDecanoic acid, 2-methyl-;  2-methyl-decanoicaci;  a-methylcapricacid; Decanoicacid,2-methyl-;  2-METHYL DECANOIC ACID;  Einecs 246-163-3.
Molecular FormulaC11H22O2
Molecular Weight186.29 g/mol
Structural Identifiers
SMILESCCCCCCCCC(C)C(=O)O
InChIInChI=1S/C11H22O2/c1-3-4-5-6-7-8-9-10(2)11(12)13/h10H,3-9H2,1-2H3,(H,12,13)
InChIKeySAOSCTYRONNFTC-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyldecanoic Acid (CAS 24323-23-7): Procurement Considerations for a Branched C11 Fatty Acid


2-Methyldecanoic acid (CAS 24323-23-7), also designated as 2-methylcapric acid or α-methylcapric acid [1], is a C11 medium-chain fatty acid featuring a methyl branch at the alpha-carbon position. This structural modification distinguishes it from its straight-chain analog, decanoic acid (C10) [2], and alters key physicochemical parameters including boiling point, density, and lipophilicity [3]. Commercially supplied at purities typically ≥95% , the compound serves as a chiral building block in asymmetric synthesis, an antifeedant agent in chemical ecology, and a substrate for lipase-catalyzed enantioselective resolutions [4].

Why 2-Methyldecanoic Acid Cannot Be Replaced by Other Branched or Linear Fatty Acids


Substitution of 2-methyldecanoic acid with either its straight-chain counterpart (decanoic acid) or shorter-chain 2-methylalkanoic acids (e.g., 2-methylbutyric acid, 2-methyloctanoic acid) is not scientifically justified due to divergent enantioselectivity profiles in enzymatic resolutions [1], distinct volatility and lipophilicity parameters [2], and differing biological activity thresholds [3]. The alpha-methyl branching introduces steric hindrance that influences both lipase active-site accommodation [4] and physicochemical properties such as boiling point and logP, while the C11 chain length confers optimal balance between antifeedant efficacy and field persistence relative to C9 and C10 acids [5]. The following quantitative evidence substantiates why 2-methyldecanoic acid must be specified by exact CAS number for reproducible research outcomes and industrial process consistency.

Quantitative Differentiation of 2-Methyldecanoic Acid (CAS 24323-23-7) from Comparator Fatty Acids


Lipase-Catalyzed Enantioselective Resolution: Superior E-Value vs. 2-Methylbutyric Acid

In esterification reactions catalyzed by Candida cylindracea lipase, 2-methyldecanoic acid exhibits significantly higher enantioselectivity compared to the shorter-chain analog 2-methylbutyric acid. Under identical reaction conditions, (R)-2-methyldecanoic acid was produced with an enantiomeric excess (e.e.) of 95% and an enantiomeric ratio (E) of 40, whereas 2-methylbutyric acid yielded an E-value of only 3.6 [1]. This represents a >10-fold improvement in resolution efficiency, demonstrating that chain length strongly modulates enzymatic recognition.

Enzymatic resolution Chiral building block Lipase substrate specificity

Chain Length-Dependent Enantioselectivity: Divergent Behavior from 2-Methyloctanoic Acid

A comparative study using Candida rugosa lipase revealed that 2-methyldecanoic acid achieves its maximum E-value (E = 37±5) with medium-chain alcohols (1-hexanol, 1-heptanol, 1-octanol), whereas the resolution of 2-methyloctanoic acid exhibits a continuous increase in E-values with increasing alcohol chain length, reaching E > 100 only with 1-hexadecanol [1]. This fundamental difference in substrate-alcohol interplay indicates that 2-methyldecanoic acid occupies a distinct conformational space within the lipase active site, enabling robust enantioselectivity without requiring impractical long-chain alcohols.

Lipase enantioselectivity Substrate engineering 2-Methylalkanoic acid series

Antifeedant Activity Equivalence to Nonanoic Acid with Reduced Volatility

In laboratory microassays against the pine weevil Hylobius abietis, 2-methyldecanoic acid exhibited antifeedant activity statistically comparable to that of nonanoic acid (C9 straight-chain), the benchmark active compound [1]. Critically, as a methyl-branched C11 acid, 2-methyldecanoic acid possesses lower volatility than nonanoic acid (C9), a property that translates to enhanced field persistence over a 3-month period as demonstrated for the straight-chain C10 acid in parallel field trials [2]. Among all methyl-branched acids tested, 2-methyldecanoic acid showed the highest antifeedant activity.

Pine weevil control Chemical ecology Antifeedant formulation

Physicochemical Differentiation: Elevated Boiling Point vs. Linear Decanoic Acid

The alpha-methyl branch in 2-methyldecanoic acid raises the atmospheric boiling point to 289.3°C at 760 mmHg [1], which is approximately 20°C higher than the 268-270°C boiling range of linear decanoic acid (C10) . This elevated boiling point, coupled with a logP of 3.46 [2] versus 3.2-4.1 for decanoic acid, provides measurable differentiation in distillation, solvent extraction, and partitioning behavior.

Volatility control Thermal stability Separation processes

Validated Application Scenarios for 2-Methyldecanoic Acid (CAS 24323-23-7) Based on Quantitative Evidence


Enzymatic Production of Enantiopure (R)-2-Methyldecanoic Acid for Chiral Building Blocks

The high E-value (E = 40) achievable with Candida cylindracea lipase [1] enables preparative-scale resolution of 2-methyldecanoic acid to >99.8% enantiomeric excess after two consecutive esterification reactions [2]. This positions the compound as a superior chiral synthon compared to shorter-chain 2-methylalkanoic acids, which require more costly or less efficient resolution strategies. Procurement for asymmetric synthesis of insecticidal tetranactin intermediates and other chiral natural product derivatives is directly supported by this quantitative evidence.

Formulation of Extended-Duration Antifeedant Treatments for Forestry Protection

Given its antifeedant activity equivalent to nonanoic acid [1] and its higher boiling point (289.3°C) relative to C8-C9 straight-chain acids [2], 2-methyldecanoic acid offers a scientifically grounded alternative for field formulations requiring prolonged protection against pine weevil damage. The reduced volatility, inferred from chain-length and branching effects on persistence in field trials [1], supports its specification in semiochemical-based pest management products where extended efficacy over a 3-month growing season is critical.

Lipase Substrate Selectivity Studies and Biocatalyst Engineering

The divergent enantioselectivity trends between 2-methyldecanoic acid and 2-methyloctanoic acid when varying alcohol cosubstrate chain length [1] make the C11 acid an essential probe molecule for investigating lipase active-site topology and substrate recognition mechanisms. Researchers conducting structure-function studies of Candida rugosa, Rhizomucor miehei, or Humicola lanuginosa lipases require this specific substrate to benchmark enantioselectivity outcomes, as the unique conformational accommodation of the C11 chain cannot be extrapolated from shorter or longer homologs.

Distillation and Solvent Extraction Process Development Requiring Defined Boiling Point Differentials

The ~20°C boiling point elevation of 2-methyldecanoic acid (289.3°C) over linear decanoic acid (268-270°C) [1][2] provides a measurable thermal separation window that can be exploited in fractional distillation or in the design of extraction protocols where differential partitioning based on lipophilicity (logP 3.46) is required. Process chemists developing purification cascades for fatty acid mixtures should specify the exact CAS number to ensure this specific boiling point is accounted for in column design and operation parameters.

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